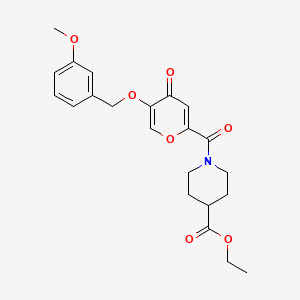
ethyl 1-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C22H25NO7 and its molecular weight is 415.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Synthesis
The compound's structure consists of a piperidine ring linked to a pyran-based moiety, which is further substituted with a methoxybenzyl group. The synthesis typically involves the reaction of ethyl 4-oxo-4H-pyran-2-carbonyl chloride with piperidine and 3-methoxybenzyl alcohol under controlled conditions, utilizing solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyran core have shown effectiveness against Gram-negative bacteria, including Haemophilus influenzae and H. parainfluenzae, with minimal inhibitory concentrations (MICs) reported in the low microgram range .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. For example, studies have demonstrated that certain pyran derivatives possess cytotoxic effects against various cancer cell lines, likely due to their interaction with cellular pathways involved in apoptosis and cell cycle regulation .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : It could bind to cellular receptors, altering signaling pathways that lead to changes in cell function and behavior.
Case Studies and Experimental Data
- Antibacterial Activity : In vitro assays have shown that similar compounds exhibit potent antibacterial effects. For instance, a study reported MIC values as low as 0.24 μg/mL for related pyran derivatives against H. influenzae, suggesting strong antibacterial properties .
- Cytotoxicity Studies : Research has demonstrated that certain derivatives can induce apoptosis in cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Significant (MIC ~0.24 μg/mL) | Moderate (IC50 ~10 μM) |
| Ethyl 4-(5-Methoxybenzyl)-4-Oxo-4H-Pyran-2-Carboxamide | Structure | Moderate (MIC ~1 μg/mL) | High (IC50 ~5 μM) |
| N-(3,4-Difluorophenyl)-5-Methoxybenzyl-Oxy-Pyran Derivative | Structure | High (MIC ~0.12 μg/mL) | Low (IC50 ~20 μM) |
特性
IUPAC Name |
ethyl 1-[5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carbonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7/c1-3-28-22(26)16-7-9-23(10-8-16)21(25)19-12-18(24)20(14-30-19)29-13-15-5-4-6-17(11-15)27-2/h4-6,11-12,14,16H,3,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKZSTKVEBPRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














